![molecular formula C23H22FN3O4S2 B2868251 N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851780-79-5](/img/structure/B2868251.png)
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrazole derivative, which is a class of compounds that have been found to possess a wide range of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib (an anti-inflammatory), the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole (an analgesic), betazole (a H2-receptor agonist) and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using quantum mechanical calculations. These calculations can provide information about the compound’s electronic structure, including its molecular electrostatic potentials and highest occupied & lowest unoccupied molecular orbitals (HOMO-LUMO) .Chemical Reactions Analysis
The chemical reactivity of a compound can be inferred from its HOMO-LUMO energy gap. A small HOMO-LUMO energy gap indicates that the molecule is chemically reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the melting point, boiling point, and molecular weight can be measured experimentally .科学的研究の応用
Chemical Synthesis and Modification
- Sulfonylcarbamimidic azides, derived from sulfonyl chlorides, have been synthesized, showcasing the chemical versatility and reactivity of sulfonyl-based compounds similar to the one . These compounds have potential applications in various chemical syntheses (Norton et al., 1987).
Anticancer Potential
- Sulfonamide derivatives have been synthesized with different biologically active moieties, including pyrazol, thiophene, and pyridine, demonstrating significant in vitro anticancer activity. This indicates the potential of sulfonamide-based compounds in cancer research and therapy (Ghorab et al., 2015).
- Certain sulfonamide compounds have been found to exhibit strong inhibition of human carbonic anhydrases, a property that can be exploited in designing therapeutics for conditions like glaucoma, epilepsy, and certain cancers (Sapegin et al., 2018).
Enzyme Inhibition
- Some sulfonamide derivatives have shown potent inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting their potential use in the treatment of diseases like Alzheimer's and certain cancers (Ozmen Ozgun et al., 2019).
Application in Tuberculosis Treatment
- The design and synthesis of sulfonamide compounds targeting Mycobacterium tuberculosis, with low cytotoxicity and potential for reduced drug-drug interaction, highlight another therapeutic application of such compounds (Chen et al., 2021).
Fluorination Techniques
- Techniques involving fluorination, such as the use of N-fluorobenzenesulfonimide, have been developed for the preparation of sulfonamides. These methods are significant for introducing fluorine atoms into sulfonamide molecules, potentially modifying their pharmacological properties (Li et al., 2018).
Crystallographic Studies
- Investigation of the crystal structures of closely related sulfonamides, including analysis of intermolecular interactions and packing patterns, is crucial for understanding the chemical behavior and potential applications of these compounds (Suchetan et al., 2016).
作用機序
The mechanism of action of a compound often depends on its structure and the type of biological activity it exhibits. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
将来の方向性
特性
IUPAC Name |
N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-3-5-18(6-4-16)23-15-22(17-7-11-20(12-8-17)26-32(2,28)29)25-27(23)33(30,31)21-13-9-19(24)10-14-21/h3-14,23,26H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAZIFWOYMSAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

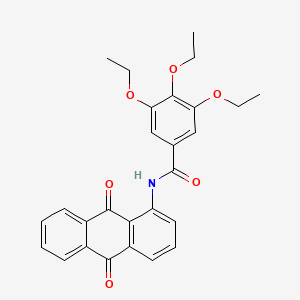
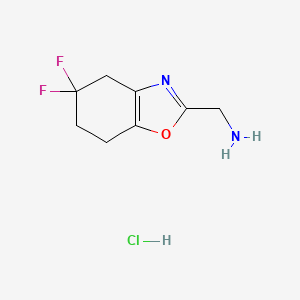

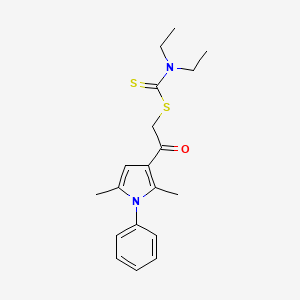


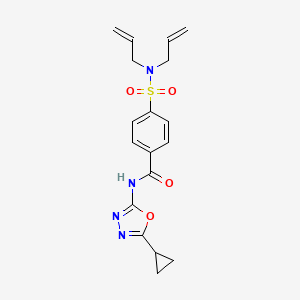
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2868183.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2868186.png)
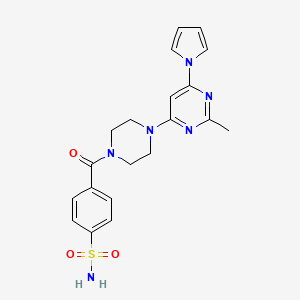
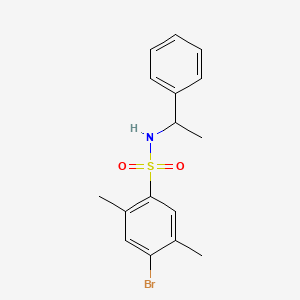
![3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2868191.png)
